N-(4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE
Overview
Description
Preparation Methods
The synthesis of N-(4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE typically involves multiple steps, starting with the formation of the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-{4-ALLYL-5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl group play crucial roles in binding to these targets, while the diethylamine moiety may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with triazole rings and phenyl groups, such as:
- N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide
- 4-{4-Allyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(1,3-benzodioxol-5-ylmethyl)piperidine
These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[5-[(2-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4S/c1-4-15-27-21(17-11-13-19(14-12-17)26(5-2)6-3)24-25-22(27)28-16-18-9-7-8-10-20(18)23/h4,7-14H,1,5-6,15-16H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYCUPNHZSGECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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